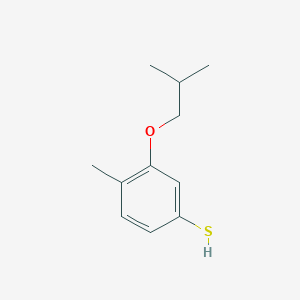
Nangibotide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nangibotide is a synthetic peptide composed of twelve amino acids. It is an inhibitor of the triggering receptor expressed on myeloid cells 1 (TREM-1), a receptor found on certain white blood cells. Activation of TREM-1 stimulates inflammation, and this compound is being investigated as a treatment for the overwhelming inflammation typically seen in severe sepsis .
Méthodes De Préparation
Nangibotide is synthesized using a fragment-based manufacturing process. The synthesis involves solid-phase peptide synthesis (SPPS), where the peptide is built step-by-step on a solid support. The process includes the coupling of an N-terminal this compound fragment with a C-terminal this compound fragment, followed by deprotection and cleavage from the resin . This method provides high yield and purity, making it suitable for industrial production.
Analyse Des Réactions Chimiques
Nangibotide, being a peptide, primarily undergoes hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes in the bloodstream. The major products formed from these reactions are the individual amino acids that constitute the peptide .
Applications De Recherche Scientifique
Nangibotide has significant potential in scientific research, particularly in the fields of immunology and inflammation. It is being investigated for its ability to modulate the immune response in conditions such as septic shock. By inhibiting TREM-1, this compound can reduce systemic inflammation without impairing the ability to fight infection . This makes it a promising candidate for treating severe inflammatory conditions. Additionally, this compound’s role in restoring vascular function and improving survival in animal models of septic shock has been demonstrated .
Mécanisme D'action
Nangibotide exerts its effects by inhibiting the TREM-1 receptor. TREM-1 is found on neutrophils, macrophages, and monocytes, which are key elements of the immune system. Activation of TREM-1 results in the expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), promoting systemic inflammation. This compound prevents this inflammatory activation by inhibiting TREM-1, leading to reduced inflammation without compromising the immune response .
Comparaison Avec Des Composés Similaires
Nangibotide is unique in its specific inhibition of TREM-1. Similar compounds include LR17 and LR12, which are animal equivalents of this compound. These compounds have shown improved survival and reduced organ failure in animal models of severe sepsis . this compound’s ability to modulate the immune response without completely suppressing it sets it apart from other immunomodulatory agents .
Propriétés
| Nangibotide targets the immunoreceptor TREM-1 (triggering receptor expressed on myeloid cells-1), and has been explored in treating inflammatory disorders like septic schock. Safety and pharmacokinetics studies have shown Nangibotide to be safe and well-tolerated in humans, while animal septic shock models have shown its ability to restore vascular function and improve survival. As of July 2020, Inotrem is recuriting patients to study Nangibotide's effects on patients with COVID-19 and systemic inflammation (NCT04429334). | |
Numéro CAS |
2014384-91-7 |
Formule moléculaire |
C54H83N15O21S2 |
Poids moléculaire |
1342.5 g/mol |
Nom IUPAC |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C54H83N15O21S2/c1-25(2)19-29(55)47(83)65-32(9-13-38(56)71)50(86)66-33(10-14-39(57)72)51(87)67-34(12-16-43(77)78)52(88)69-36(21-44(79)80)53(89)61-26(3)46(82)59-22-40(73)62-31(11-15-42(75)76)49(85)68-35(20-27-5-7-28(70)8-6-27)48(84)60-23-41(74)63-37(24-91)54(90)64-30(45(58)81)17-18-92-4/h5-8,25-26,29-37,70,91H,9-24,55H2,1-4H3,(H2,56,71)(H2,57,72)(H2,58,81)(H,59,82)(H,60,84)(H,61,89)(H,62,73)(H,63,74)(H,64,90)(H,65,83)(H,66,86)(H,67,87)(H,68,85)(H,69,88)(H,75,76)(H,77,78)(H,79,80)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
Clé InChI |
JLOOQDWHNKOITN-DAHMAOPXSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CS)C(=O)NC(CCSC)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Isopropyl-7-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B13913130.png)
![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13913140.png)

![Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13913154.png)







![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)

